molecular formula C5H5BrF2N2 B6231722 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 2248362-76-5

3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B6231722
CAS No.: 2248362-76-5
M. Wt: 211.01 g/mol
InChI Key: GGXOTCZENFBRGK-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromo-4-(difluoromethyl)pyrazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, alternative methylating agents and solvents that are more cost-effective and environmentally friendly may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azidation, and sodium methoxide (NaOMe) for methoxylation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products

    Substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Difluoromethyl ketones.

    Reduction: Difluoromethyl alcohols.

    Coupling: Complex aromatic compounds.

Scientific Research Applications

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or G-protein coupled receptors (GPCRs).

    Agrochemicals: The compound may disrupt essential biological processes in pests or weeds, such as interfering with neurotransmission or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(difluoromethyl)pyridine
  • 3-Bromo-4-(difluoromethyl)benzoic acid
  • 3-Bromo-4-(difluoromethyl)-2-fluorophenol

Uniqueness

3-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in medicinal chemistry and material science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole involves the reaction of 3-bromo-1-methyl-1H-pyrazole with difluoromethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ { "name": "3-bromo-1-methyl-1H-pyrazole", "amount": "1 equivalent" }, { "name": "difluoromethyl bromide", "amount": "1.5 equivalents" }, { "name": "base (e.g. potassium carbonate)", "amount": "2 equivalents" }, { "name": "solvent (e.g. DMF or DMSO)", "amount": "as required" } ], "Reaction": [ { "step": "Add 3-bromo-1-methyl-1H-pyrazole and base to a reaction flask containing the solvent.", "conditions": "Stir the mixture at room temperature for 10-15 minutes." }, { "step": "Add difluoromethyl bromide to the reaction flask dropwise.", "conditions": "Maintain the temperature of the reaction mixture at 0-5°C." }, { "step": "Stir the reaction mixture at room temperature for 2-3 hours.", "conditions": "Maintain the temperature of the reaction mixture at room temperature." }, { "step": "Quench the reaction by adding water to the reaction mixture.", "conditions": "Stir the mixture for 10-15 minutes." }, { "step": "Extract the product using a suitable organic solvent (e.g. ethyl acetate).", "conditions": "Separate the organic layer and dry it over anhydrous sodium sulfate." }, { "step": "Concentrate the organic layer under reduced pressure to obtain the crude product.", "conditions": "Use a rotary evaporator." }, { "step": "Purify the crude product using column chromatography.", "conditions": "Use a suitable stationary phase and eluent." }, { "step": "Characterize the purified product using spectroscopic techniques (e.g. NMR, IR, MS).", "conditions": "Compare the obtained data with the literature values." } ] }

CAS No.

2248362-76-5

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

3-bromo-4-(difluoromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(5(7)8)4(6)9-10/h2,5H,1H3

InChI Key

GGXOTCZENFBRGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)Br)C(F)F

Purity

95

Origin of Product

United States

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